Albac
Overview
Description
Albac is a compound known for its antibacterial properties. It is primarily used in veterinary medicine to promote growth and improve feed efficiency in livestock. This compound contains zinc bacitracin, which is a zinc salt of a fermentation product obtained by culturing Bacillus licheniformis on media adapted for microbiological production of bacitracin and calcium carbonate .
Mechanism of Action
Target of Action
Bacitracin zinc is a potent antibiotic that primarily targets Gram-positive bacteria . Its primary targets are the bacterial cell wall and peptidoglycan synthesis . It prevents the formation of the bacterial cell wall by interfering with the transfer of mucopeptides into the growing cell wall .
Mode of Action
Bacitracin zinc acts bactericidally by binding to isoprenyl pyrophosphate, the lipid carrier that transfers N-acetylmuramyl-N-acetylglucosamyl-amino acid cell wall building blocks across the cytoplasmic membrane . It also oxidatively cleaves DNA .
Biochemical Pathways
The biochemical pathways affected by bacitracin zinc involve the suppression of cell wall formation via preventing the formation of peptidoglycan strands . This disruption of the cell wall synthesis leads to the bactericidal activity of bacitracin zinc .
Pharmacokinetics
Bacitracin zinc has poor absorption from mucous membranes and intact or denuded skin . Following a single intramuscular dose of 10,000–20,000 units in adults with normal renal function, peak serum concentrations occur after 1–2 hours and the drug is detectable in serum for 6–8 hours after the dose .
Result of Action
The result of bacitracin zinc’s action is the prevention of bacterial growth and proliferation, leading to the death of susceptible bacteria . It’s important to note that bacitracin zinc is nephrotoxic when given intramuscularly and may lead to renal failure .
Action Environment
Bacitracin zinc is extensively used in animal husbandry as a growth-promoting agent . Over the years, many tons of bacitracin zinc have reached the environment . The environmental factors can influence the action, efficacy, and stability of bacitracin zinc. For instance, the presence of divalent cations, such as zinc, is required for its bactericidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Albac involves the fermentation of Bacillus licheniformis. The bacteria are cultured in a medium that supports the production of bacitracin. The fermentation product is then treated with zinc salts to form zinc bacitracin .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fermentation processes. The fermentation broth is harvested, and the bacitracin is extracted and purified. The purified bacitracin is then reacted with zinc salts to produce zinc bacitracin. This product is then formulated into a granular premix for use in animal feeds .
Chemical Reactions Analysis
Types of Reactions: Albac, containing zinc bacitracin, primarily undergoes complexation reactions with zinc ions. It does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The primary reagent involved in the preparation of this compound is zinc salt, which reacts with bacitracin to form zinc bacitracin. The reaction conditions typically involve controlled pH and temperature to ensure optimal yield and purity .
Major Products Formed: The major product formed from the reaction of bacitracin with zinc salts is zinc bacitracin, which is the active ingredient in this compound .
Scientific Research Applications
Albac has several scientific research applications, particularly in the fields of veterinary medicine and animal husbandry. It is used to:
Comparison with Similar Compounds
Similar Compounds:
- Bacitracin: The parent compound of zinc bacitracin, used in human medicine for topical applications.
- Polymyxin B: Another antibiotic used in veterinary medicine, but with a different mechanism of action.
- Tylosin: An antibiotic used in veterinary medicine for similar purposes but with a different chemical structure and mechanism of action.
Uniqueness: Albac is unique due to its formulation as zinc bacitracin, which enhances its stability and efficacy in animal feeds. Unlike other antibiotics, zinc bacitracin is not absorbed in the intestinal tract, reducing the risk of antibiotic resistance development .
Properties
IUPAC Name |
4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(4H-imidazol-4-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;zinc | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,39-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88); | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNOBVJFKSQBBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3C=NC=N3)CC4=CC=CC=C4.[Zn] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H103N17O16SZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1405-87-4 (Parent) | |
Record name | Bacitracin zinc [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
1488.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water | |
Record name | Bacillus subtilis | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
26-29 lb/cu ft | |
Record name | Bacillus subtilis | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dry off-white to tan solid | |
CAS No. |
1405-89-6, 68038-70-0 | |
Record name | Bacitracin zinc [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bacillus subtilis | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bacillus subtilis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bacillus subtilis | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bacitracin zinc exert its antibacterial effect?
A1: Bacitracin zinc is a polypeptide antibiotic that disrupts bacterial cell wall synthesis by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate. [] C55-isoprenyl pyrophosphate is a crucial lipid carrier molecule involved in transporting peptidoglycan building blocks. By inhibiting this process, bacitracin zinc prevents the formation of new peptidoglycan, ultimately leading to bacterial cell lysis.
Q2: What is the specific target of bacitracin zinc?
A2: Bacitracin zinc binds to C55-isoprenyl pyrophosphate, preventing its dephosphorylation, which is essential for the molecule's role in peptidoglycan synthesis. []
Q3: What is the molecular formula and weight of bacitracin zinc?
A3: While the exact molecular formula and weight of bacitracin zinc can vary slightly depending on the specific composition of the mixture, matrix-assisted laser desorption ionization-tandem time-of-flight mass spectrometry (MALDI-(TOF/TOF) MS) studies have been used to characterize the compound and determine its sequence coverage. [] For a detailed analysis of bacitracin A, a major component of bacitracin zinc, refer to the cited study.
Q4: What spectroscopic techniques are useful for characterizing bacitracin zinc?
A4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the functional groups and electronic transitions present in bacitracin zinc, respectively. [] MALDI-(TOF/TOF) MS is also a valuable tool for sequencing and structural characterization of this polypeptide pharmaceutical. []
Q5: In what kind of formulations is bacitracin zinc typically found?
A5: Bacitracin zinc is commonly incorporated into ointments, creams, and sprays for topical application. [, , , ] Researchers have also explored its incorporation into other delivery systems, such as PLA composites, liposomes, and niosomes, to enhance its stability and delivery properties. [, , ]
Q6: How stable is bacitracin zinc in different formulations?
A6: The stability of bacitracin zinc can vary depending on the formulation and storage conditions. Studies on bacitracin zinc-loaded PLA composites suggest a shelf life of approximately 125 days. [] Niosomal formulations of bacitracin zinc have demonstrated better stability compared to liposomes. [, ]
Q7: How does the formulation of bacitracin zinc affect its release kinetics?
A7: The release kinetics of bacitracin zinc is influenced by the formulation. For example, PLA composites exhibited a sustained release profile following a zero-order release kinetics pattern. [] Niosomes and liposomes have also been investigated for their potential to modulate the delivery of bacitracin zinc. [, ]
Q8: What challenges are associated with the topical delivery of bacitracin zinc?
A8: Enhancing the penetration capacity of bacitracin zinc through the skin barrier is a common challenge for topical delivery. [, , ] Researchers have explored various strategies, including microemulsions and nanoparticle-based systems, to improve its permeation and efficacy. []
Q9: What types of bacteria are typically susceptible to bacitracin zinc?
A9: Bacitracin zinc demonstrates broad-spectrum activity against gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus. [] It is also effective against some gram-negative organisms, though resistance has been observed in species such as Serratia marcescens, Morganella morganii, and Proteus mirabilis. []
Q10: Has resistance to bacitracin zinc been observed?
A10: While bacitracin zinc remains effective against many bacterial strains, some level of resistance has been reported. [, ] Further research is needed to understand the mechanisms of resistance and develop strategies to mitigate its impact.
Q11: What are some alternatives to bacitracin zinc for the treatment of bacterial infections?
A14: Alternative topical antimicrobial agents include neomycin sulfate, polymyxin B sulfate, silver sulfadiazine, and mupirocin. [, ] The choice of treatment should be made based on the specific type of infection, patient factors, and potential for resistance or allergies.
Q12: Are there any alternatives to bacitracin zinc in animal feed?
A16: Researchers are exploring various alternatives to antibiotics in animal feed, including probiotics, prebiotics, organic acids, and essential oils. [, ] These alternatives aim to promote gut health, modulate the immune system, and improve overall animal performance without relying on traditional antibiotics.
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